Cas no 1016791-35-7 (2-cyclohexylethanethioamide)

2-Cyclohexylethanethioamide is a thiourea derivative characterized by its cyclohexyl substituent, which imparts distinct steric and electronic properties. This compound is primarily utilized in organic synthesis and pharmaceutical research as a versatile intermediate for constructing heterocyclic frameworks or modifying bioactive molecules. Its thioamide functionality offers reactivity in nucleophilic addition and condensation reactions, while the cyclohexyl group enhances lipophilicity, potentially improving membrane permeability in drug design. The compound's stability under standard conditions facilitates handling and storage. Applications include its use as a precursor in the development of agrochemicals, corrosion inhibitors, and ligands for metal coordination chemistry. Its structural features make it valuable for studying structure-activity relationships in medicinal chemistry.
2-cyclohexylethanethioamide structure
2-cyclohexylethanethioamide structure
Product Name:2-cyclohexylethanethioamide
CAS No:1016791-35-7
MF:C8H15NS
MW:157.27640080452
MDL:MFCD09935702
CID:4567106
PubChem ID:18755158
Update Time:2025-05-28

2-cyclohexylethanethioamide Chemical and Physical Properties

Names and Identifiers

    • 2-cyclohexylethanethioamide
    • MDL: MFCD09935702
    • Inchi: 1S/C8H15NS/c9-8(10)6-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10)
    • InChI Key: OEUGOZGOSIBTRU-UHFFFAOYSA-N
    • SMILES: C1(CC(N)=S)CCCCC1

Computed Properties

  • Exact Mass: 157.092521g/mol
  • Monoisotopic Mass: 157.092521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 157.28g/mol
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.1Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 257.3±23.0 °C at 760 mmHg
  • Flash Point: 109.4±22.6 °C
  • Vapor Pressure: 0.0±0.5 mmHg at 25°C

2-cyclohexylethanethioamide Security Information

2-cyclohexylethanethioamide Pricemore >>

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Additional information on 2-cyclohexylethanethioamide

Comprehensive Overview of 2-Cyclohexylethanethioamide (CAS No. 1016791-35-7): Properties, Applications, and Industry Insights

2-Cyclohexylethanethioamide (CAS No. 1016791-35-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique molecular structure. As a thioamide derivative, it features a cyclohexyl group bonded to an ethanethioamide backbone, offering distinct reactivity and functional versatility. This compound is increasingly studied for its potential as a building block in drug discovery and material science applications.

The growing interest in sulfur-containing compounds like 2-cyclohexylethanethioamide aligns with recent trends in green chemistry and sustainable synthesis. Researchers are exploring its role in catalysis and ligand design, particularly in transition metal complexes. Its CAS No. 1016791-35-7 serves as a critical identifier in patent literature and regulatory documentation, reflecting its importance in industrial applications.

From a synthetic chemistry perspective, 2-cyclohexylethanethioamide demonstrates remarkable stability under various conditions, making it valuable for multi-step organic transformations. Recent publications highlight its utility in constructing heterocyclic frameworks, a key focus area for developing novel bioactive molecules. The compound's lipophilic character, imparted by the cyclohexyl moiety, enhances its compatibility with organic solvents and biological membranes.

Analytical characterization of CAS 1016791-35-7 typically involves advanced techniques such as NMR spectroscopy and mass spectrometry. The distinct thioamide proton signal appears downfield in 1H-NMR spectra (δ 9-11 ppm), while the cyclohexyl protons display characteristic multiplet patterns. These spectral features aid in quality control during chemical synthesis and process optimization.

Industrial applications of 2-cyclohexylethanethioamide are expanding, particularly in specialty chemicals production. Its molecular architecture serves as a template for developing crop protection agents and pharmaceutical intermediates. The compound's structure-activity relationships are being investigated for potential enzyme inhibition properties, a hot topic in medicinal chemistry research.

Safety assessments of 1016791-35-7 indicate proper handling requires standard laboratory precautions. While not classified as hazardous under normal conditions, researchers recommend using personal protective equipment when handling powdered forms. Storage stability studies suggest optimal preservation in argon atmosphere at low temperatures to prevent oxidative degradation.

The commercial availability of 2-cyclohexylethanethioamide has increased significantly, with suppliers offering various purity grades (98-99.5%). Pricing trends reflect growing demand from contract research organizations and academic laboratories. Current market analysis suggests expanding applications in peptide mimetics and small molecule therapeutics development.

Future research directions for CAS No. 1016791-35-7 include exploring its chiral derivatives for asymmetric synthesis and investigating its coordination chemistry with rare earth metals. These developments align with industry needs for novel catalysts and functional materials. The compound's versatility ensures its continued relevance in cutting-edge chemical research.

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